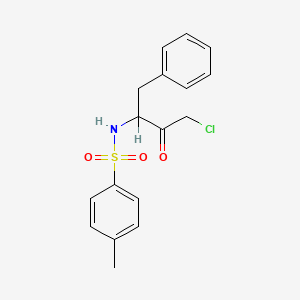
2-(Benciloxicarbonilamino)malonato de dietilo
Descripción general
Descripción
Diethyl 2-(benzyloxycarbonylamino)malonate is an organic compound with the molecular formula C15H19NO6. It is a derivative of malonic acid, where the hydrogen atoms on the central carbon are replaced by a benzyloxycarbonylamino group and two ethyl ester groups. This compound is often used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Aplicaciones Científicas De Investigación
Diethyl 2-(benzyloxycarbonylamino)malonate has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing various organic compounds.
Drug Development: Serves as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: Used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: Employed in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The pharmacokinetics of a compound like “Diethyl 2-(benzyloxycarbonylamino)malonate” would depend on many factors, including its chemical structure, its solubility in water and lipids, and its stability in the body. These factors would influence how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body .
The action of “Diethyl 2-(benzyloxycarbonylamino)malonate” would also be influenced by the environment in which it is used. For example, the pH, temperature, and presence of other chemicals could affect its reactivity and stability .
Análisis Bioquímico
Biochemical Properties
Diethyl 2-(benzyloxycarbonylamino)malonate plays a significant role in biochemical reactions, particularly in the synthesis of optically active carboxylic acid derivatives. It interacts with enzymes such as porcine liver esterase (PLE) and rabbit liver esterase (RLE), which catalyze the hydrolysis of the ester group in the compound. This interaction results in the formation of enantiomerically pure products, which are essential in the pharmaceutical industry . The nature of these interactions involves the selective hydrolysis of one ester group, leading to the formation of a monoester intermediate.
Cellular Effects
Diethyl 2-(benzyloxycarbonylamino)malonate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of aldose reductase, an enzyme involved in the polyol pathway, which is crucial for glucose metabolism . By inhibiting aldose reductase, diethyl 2-(benzyloxycarbonylamino)malonate can reduce the accumulation of sorbitol in cells, thereby mitigating the adverse effects of hyperglycemia in diabetic patients.
Molecular Mechanism
The molecular mechanism of diethyl 2-(benzyloxycarbonylamino)malonate involves its interaction with specific enzymes and biomolecules. It binds to the active site of aldose reductase, inhibiting its activity and preventing the conversion of glucose to sorbitol . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which blocks the enzyme’s catalytic function. Additionally, diethyl 2-(benzyloxycarbonylamino)malonate can undergo hydrolysis to form reactive intermediates that further modulate gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diethyl 2-(benzyloxycarbonylamino)malonate change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that diethyl 2-(benzyloxycarbonylamino)malonate can maintain its inhibitory effects on aldose reductase over extended periods, making it a valuable tool for biochemical research.
Dosage Effects in Animal Models
The effects of diethyl 2-(benzyloxycarbonylamino)malonate vary with different dosages in animal models. At low doses, the compound effectively inhibits aldose reductase without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse reactions, including liver damage and metabolic disturbances. These threshold effects highlight the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Diethyl 2-(benzyloxycarbonylamino)malonate is involved in several metabolic pathways, primarily through its interaction with esterases and other enzymes. The compound undergoes hydrolysis to form monoester and diacid intermediates, which are further metabolized by cellular enzymes . These metabolic pathways are crucial for the compound’s bioactivity and its ability to modulate metabolic flux and metabolite levels in cells.
Transport and Distribution
Within cells and tissues, diethyl 2-(benzyloxycarbonylamino)malonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of diethyl 2-(benzyloxycarbonylamino)malonate is influenced by its chemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
Diethyl 2-(benzyloxycarbonylamino)malonate exhibits specific subcellular localization patterns, which are essential for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and mitochondria, through targeting signals and post-translational modifications . These localization mechanisms ensure that diethyl 2-(benzyloxycarbonylamino)malonate reaches its intended sites of action, where it can effectively modulate biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(benzyloxycarbonylamino)malonate can be synthesized through the alkylation of diethyl malonate with benzyl chloroformate in the presence of a base such as sodium ethoxide. The reaction typically proceeds as follows:
Formation of Enolate Ion: Diethyl malonate is treated with sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with benzyl chloroformate to form diethyl 2-(benzyloxycarbonylamino)malonate.
Industrial Production Methods
In an industrial setting, the synthesis of diethyl 2-(benzyloxycarbonylamino)malonate follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Enolate Formation: Using industrial-grade sodium ethoxide and ethanol.
Controlled Alkylation: Ensuring precise addition of benzyl chloroformate to avoid side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(benzyloxycarbonylamino)malonate undergoes several types of chemical reactions, including:
Substitution Reactions: The benzyloxycarbonylamino group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Acids: Hydrochloric acid for hydrolysis.
Solvents: Ethanol, methanol, and water.
Major Products
Substituted Malonates: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Monocarboxylic Acids: Formed through decarboxylation.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler derivative of malonic acid without the benzyloxycarbonylamino group.
Dimethyl Malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.
Ethyl Acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Uniqueness
Diethyl 2-(benzyloxycarbonylamino)malonate is unique due to the presence of the benzyloxycarbonylamino group, which imparts distinct reactivity and steric properties. This makes it a valuable intermediate in the synthesis of more complex molecules and pharmaceuticals.
Propiedades
IUPAC Name |
diethyl 2-(phenylmethoxycarbonylamino)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c1-3-20-13(17)12(14(18)21-4-2)16-15(19)22-10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPWPSMWSKJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293518 | |
| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3005-66-1 | |
| Record name | 3005-66-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl {[(benzyloxy)carbonyl]amino}propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Leucinamide, N-acetyl-L-leucyl-N-[4-[(aminoiminomethyl)amino]-1-formylbutyl]-](/img/structure/B1582131.png)

![3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1582138.png)
![3-Methylbenzo[f]quinoline](/img/structure/B1582139.png)







